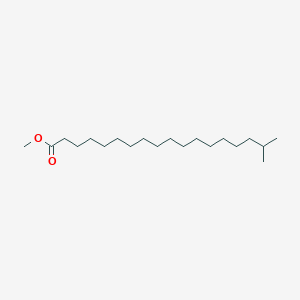

Methyl 17-methyloctadecanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 17-methyloctadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O2/c1-19(2)17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20(21)22-3/h19H,4-18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MASZVQKLIMRPFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60339161 | |

| Record name | Methyl 17-methyloctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60339161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55124-97-5 | |

| Record name | Methyl 17-methyloctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60339161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Natural Origins of Methyl 17-methyloctadecanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 17-methyloctadecanoate, an anteiso-branched chain fatty acid methyl ester, is a molecule of growing interest within the scientific community. Its presence in various natural sources suggests potential biological activities that are yet to be fully elucidated. This technical guide provides a comprehensive overview of the known natural occurrences of this compound, detailed experimental protocols for its isolation and identification, and a structured presentation of available quantitative data.

Natural Sources of this compound

This compound has been identified in a variety of natural sources, primarily in plants and as a component of bacterial fatty acid profiles. The following table summarizes the quantitative data available from the existing literature.

| Natural Source | Part of Organism | Percentage/Concentration | Reference |

| Sempervivum tectorum L. | Not Specified | 0.67% | [1] |

| Licorice (Glycyrrhiza glabra) | Peel Extract (Diethyl Ether) | 1.16% | [2] |

| Banana (Musa sp.) | Peel Extract (Diethyl Ether) | 0.61% | [2] |

| Argemone mexicana | Stems | 5.92% | [3] |

Note: The percentages listed represent the relative abundance of this compound within the total identified compounds in the specified extract.

While not providing quantitative data, some sources also indicate its presence in the following:

-

Bacteria: Branched-chain fatty acids like the parent acid of this compound are known components of bacterial cell membranes and are used as standards for bacterial culture characterization.[4][5]

-

Dodonaea angustifolia : Identified as a phytochemical constituent in the leaves of this plant.[6]

Experimental Protocols

The isolation and identification of this compound from natural sources typically involve a multi-step process encompassing extraction, transesterification (methylation), and chromatographic analysis.

Extraction of Total Lipids

The initial step involves the extraction of total lipids from the source material. A common method is solvent extraction.

-

Protocol: Solvent Extraction

-

Sample Preparation: The plant or microbial material is dried to remove water, which can interfere with the extraction process. The dried material is then ground into a fine powder to increase the surface area for solvent penetration.

-

Extraction: The powdered sample is subjected to extraction using a non-polar solvent or a mixture of solvents. A common system is a mixture of chloroform (B151607) and methanol (B129727), often in a 2:1 (v/v) ratio. The extraction can be performed using methods such as Soxhlet extraction, maceration, or ultrasonication to enhance efficiency.

-

Filtration and Concentration: The resulting extract is filtered to remove solid debris. The solvent is then evaporated under reduced pressure using a rotary evaporator to yield the crude lipid extract.

-

Transesterification to Fatty Acid Methyl Esters (FAMEs)

The fatty acids within the lipid extract are converted to their corresponding methyl esters for analysis by gas chromatography. This process is known as transesterification or methylation.

-

Protocol: Acid-Catalyzed Transesterification

-

Reaction Mixture: The crude lipid extract is dissolved in a solution of methanol containing an acid catalyst, such as 1-5% sulfuric acid or boron trifluoride (BF3) in methanol.[7]

-

Heating: The mixture is heated under reflux for a period ranging from 1 to 2 hours at a temperature of 60-100°C. This facilitates the conversion of fatty acids and their glycerides to FAMEs.

-

Extraction of FAMEs: After cooling, water and a non-polar solvent (e.g., hexane (B92381) or petroleum ether) are added to the reaction mixture. The mixture is shaken vigorously and allowed to separate. The upper organic layer, containing the FAMEs, is collected.

-

Washing and Drying: The organic layer is washed with a dilute salt solution (e.g., saturated sodium chloride) to remove any remaining catalyst and methanol. It is then dried over an anhydrous salt, such as sodium sulfate, to remove residual water.

-

Concentration: The solvent is evaporated to yield the concentrated FAME mixture.

-

Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

The final step involves the separation, identification, and quantification of the individual FAMEs in the mixture.

-

Protocol: GC-MS Analysis

-

Injection: A small volume of the FAME mixture is injected into the gas chromatograph.

-

Separation: The FAMEs are vaporized and separated based on their boiling points and interactions with the stationary phase of the GC column (e.g., a polar capillary column like BPX70).[8] The oven temperature is programmed to increase gradually, allowing for the sequential elution of the different FAMEs.

-

Detection and Identification: As the separated FAMEs exit the GC column, they enter the mass spectrometer. The molecules are ionized (e.g., by electron impact), and the resulting fragments are detected based on their mass-to-charge ratio.[8] The resulting mass spectrum is a unique fingerprint for each compound and can be compared to spectral libraries (e.g., NIST) for identification. The retention time of the peak in the chromatogram provides an additional layer of confirmation.

-

Quantification: The relative abundance of each FAME, including this compound, can be determined by integrating the area under its corresponding peak in the total ion chromatogram. For absolute quantification, a known amount of an internal standard is added to the sample before analysis.

-

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for the isolation and identification of this compound from a natural source.

Caption: Experimental workflow for isolating and identifying this compound.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific information in the scientific literature detailing the involvement of this compound in defined signaling pathways. Branched-chain fatty acids, in general, are known to play roles in maintaining cell membrane fluidity, particularly in bacteria, and can act as precursors for the synthesis of other lipids. Further research is required to elucidate the specific biological functions and potential signaling roles of this compound in the organisms in which it is found and its potential pharmacological effects.

Conclusion

This technical guide has summarized the current knowledge on the natural sources of this compound, providing available quantitative data and detailed experimental protocols for its isolation and identification. The provided workflow diagram offers a clear visual representation of the necessary steps for researchers entering this field. While its specific biological activities and roles in signaling pathways remain an open area for investigation, the documented presence of this compound in various plant and microbial species underscores the importance of continued research to unlock its full potential in drug development and other scientific applications.

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Analysis of medicinally important phytocompounds from <i>Argemone mexicana</i> - Journal of King Saud University - Science [jksus.org]

- 4. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]

- 5. superchroma.com.tw [superchroma.com.tw]

- 6. phytojournal.com [phytojournal.com]

- 7. Preparation of fatty acid methyl esters for gas-chromatographic analysis of marine lipids: insight studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

The Pivotal Role of Anteiso-Branched-Chain Fatty Acids in Bacterial Physiology: A Focus on 17-Methyloctadecanoic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Branched-chain fatty acids (BCFAs) are crucial components of the cell membranes of many bacterial species, playing a vital role in maintaining membrane fluidity and integrity, particularly in response to environmental stressors. Among these, anteiso-fatty acids are of significant interest due to their impact on the physical properties of the membrane. This technical guide provides a comprehensive overview of the biological role of a specific anteiso-fatty acid, 17-methyloctadecanoic acid (anteiso-C19:0), in bacteria. While this molecule is typically analyzed in its methyl ester form, Methyl 17-methyloctadecanoate, its primary biological significance lies in its incorporation into membrane lipids. This document details its function, biosynthesis, and the methodologies used for its study, presenting quantitative data and experimental workflows to support researchers in microbiology and drug development.

Introduction: The Significance of Branched-Chain Fatty Acids in Bacteria

The composition of fatty acids in the bacterial cell membrane is a critical determinant of the cell's ability to survive and thrive in diverse environments. Unlike eukaryotes, which often utilize unsaturated fatty acids to modulate membrane fluidity, many bacteria employ branched-chain fatty acids (BCFAs) for this purpose. BCFAs are categorized into two primary series: iso- and anteiso-fatty acids, distinguished by the position of the methyl branch.

-

Iso-fatty acids have a methyl group on the penultimate carbon atom from the methyl end of the acyl chain.

-

Anteiso-fatty acids , such as 17-methyloctadecanoic acid, possess a methyl group on the antepenultimate (third from the end) carbon.

The presence and relative abundance of these BCFAs are not only crucial for bacterial adaptation but also serve as important chemotaxonomic markers for bacterial identification and classification.[1]

Core Biological Function: Membrane Fluidity and Environmental Adaptation

The primary biological role of 17-methyloctadecanoic acid, as with other anteiso-fatty acids, is the regulation of cell membrane fluidity.[2][3][4] The methyl branch in the acyl chain disrupts the orderly packing of the lipid molecules in the membrane, thereby lowering the melting point of the fatty acid and increasing the fluidity of the membrane.

This is particularly important for bacteria that experience fluctuations in their environment, such as changes in temperature.

-

Cold Adaptation: At low temperatures, cell membranes tend to become more rigid. Bacteria can counteract this by increasing the proportion of anteiso-fatty acids, like 17-methyloctadecanoic acid, in their membranes.[2] This "homeoviscous adaptation" ensures that the membrane remains in a fluid state, which is essential for the proper function of membrane-bound proteins and transport systems.[2][3]

-

Stress Response: Beyond temperature, changes in the ratio of anteiso- to iso-fatty acids have been observed as a response to other environmental stresses, including toxic substances.[4][5] This suggests a broader role for these fatty acids in maintaining membrane integrity under challenging conditions.

The physical properties of anteiso-fatty acids are key to their function. Their significantly lower transition temperatures compared to straight-chain fatty acids make them critical for membrane transport and fluidity in many bacterial species.[4]

Biosynthesis of Anteiso-Fatty Acids

The biosynthesis of anteiso-fatty acids diverges from that of straight-chain fatty acids at the initial priming step. The pathway relies on the availability of specific branched-chain short-acyl-CoA primers.

dot

References

- 1. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ias.ac.in [ias.ac.in]

- 3. Branched-Chain Fatty Acids and Membrane Function in Listeria Monocytogenes | National Agricultural Library [nal.usda.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

Methyl 17-methyloctadecanoate: A Technical Guide to its Role as a Microbial Biomarker

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 17-methyloctadecanoate, the methyl ester of 17-methyloctadecanoic acid (an anteiso-branched fatty acid, anteiso-C19:0), is an important lipid biomarker used in the chemotaxonomic classification and identification of various microbial species. Branched-chain fatty acids (BCFAs), including both iso and anteiso forms, are crucial components of the cell membranes of many bacteria, influencing membrane fluidity and adaptation to environmental stress.[1][2] The analysis of cellular fatty acid methyl ester (FAME) profiles provides a reliable method for bacterial identification and characterization. This technical guide provides an in-depth overview of this compound as a microbial biomarker, including its biochemical basis, analytical methodologies, and its significance in various bacterial genera.

Chemical and Physical Properties

This compound is the formal name for the fatty acid methyl ester derived from 17-methyloctadecanoic acid. The parent fatty acid, 17-methyloctadecanoic acid, is also known by the semi-systematic name isononadecanoic acid.[3]

| Property | Value |

| Molecular Formula | C20H40O2 |

| Molecular Weight | 312.5 g/mol |

| IUPAC Name | This compound |

| Synonyms | Methyl isononadecanoate |

Table 1: Chemical and physical properties of this compound.

Biochemical Significance and Biosynthesis

Branched-chain fatty acids are synthesized by many bacteria as major acyl constituents of their membrane lipids. The biosynthesis of anteiso-fatty acids, such as 17-methyloctadecanoic acid, is initiated from the branched-chain amino acid isoleucine. Isoleucine is converted to 2-methylbutyryl-CoA, which serves as the primer for the fatty acid synthase (FASII) system. This contrasts with the synthesis of straight-chain fatty acids, which typically uses acetyl-CoA as the primer. The presence and relative abundance of specific BCFAs are often characteristic of particular bacterial taxa, making them valuable biomarkers.[4]

The incorporation of anteiso-branched fatty acids into the cell membrane has a significant impact on its physical properties. The methyl branch near the end of the acyl chain disrupts the packing of the lipid molecules, leading to an increase in membrane fluidity.[1] This is a crucial mechanism for bacteria to adapt to changes in their environment, such as lower temperatures.

Quantitative Data on this compound (anteiso-C19:0) in Bacteria

The presence and abundance of this compound vary significantly across different bacterial species. The following tables summarize quantitative data from various studies, highlighting the potential of this fatty acid as a biomarker.

| Bacterial Species | Relative Abundance (%) of anteiso-C19:0 | Reference |

| Brevibacterium litoralis | 27.28 | [5] |

| Brevibacterium anseongense | 27.28 | [6] |

| Arthrobacter siccitolerans | 0.61 | [7] |

| Nocardiopsis bonnevillensis | 1.1 | [8] |

| Staphylococcus capitis H17 | 9.7 (± 2.7) | [9] |

| Staphylococcus capitis Type Strain | 4.0 (± 1.3) | [9] |

| Jeotgalicoccus halotolerans | Major component | [10][11] |

| Environmental sediment sample (Great Boiling Spring) | 3.91 | [12] |

Table 2: Relative abundance of anteiso-C19:0 in the fatty acid profiles of various bacterial species.

Role in Bacterial Signaling

Recent research has unveiled a novel role for branched-chain fatty acids in bacterial signaling, particularly in the regulation of virulence in Staphylococcus aureus. BCFAs have been shown to be required for the activation of multiple two-component systems (TCSs), which are essential for bacteria to sense and respond to their environment.[1]

Specifically, the activity of the virulence-activating sensor kinase SaeS is modulated by the BCFA content of the cell membrane. A decrease in BCFA synthesis leads to reduced phosphorylation of the response regulator SaeR, resulting in decreased toxin production and attenuated virulence.[1] This suggests a post-transcriptional regulatory mechanism where changes in membrane lipid composition directly impact the activity of signaling proteins.

Experimental Protocols

The standard method for analyzing bacterial fatty acids is through the preparation of fatty acid methyl esters (FAMEs) followed by gas chromatography-mass spectrometry (GC-MS).

Protocol: Fatty Acid Methyl Ester (FAME) Analysis

1. Cell Culture and Harvesting:

-

Grow the bacterial strain of interest under standardized conditions (e.g., specific medium, temperature, and growth phase).

-

Harvest the cells by centrifugation.

-

Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove residual medium components.

2. Saponification:

-

To the cell pellet, add a solution of sodium hydroxide (B78521) in methanol.

-

Heat the mixture in a water bath to saponify the cellular lipids, releasing the fatty acids from complex lipids.

3. Methylation:

-

After cooling, add a solution of hydrochloric acid in methanol.

-

Heat the mixture again to convert the free fatty acids into their volatile methyl esters (FAMEs).

4. Extraction:

-

After cooling, add a non-polar solvent (e.g., a mixture of hexane (B92381) and methyl tert-butyl ether) to extract the FAMEs.

-

Vortex the mixture to ensure efficient extraction.

-

Centrifuge to separate the phases. The upper organic phase contains the FAMEs.

5. Washing:

-

Transfer the organic phase to a new tube.

-

Add a dilute solution of sodium hydroxide to wash the extract and remove any remaining acidic residues.

-

Centrifuge and transfer the upper organic phase to a clean vial for analysis.

6. GC-MS Analysis:

-

Inject an aliquot of the FAME extract into a gas chromatograph equipped with a mass spectrometer.

-

Use a suitable capillary column (e.g., a non-polar or medium-polarity column) for separation of the FAMEs.

-

The mass spectrometer is used to identify the individual FAMEs based on their mass spectra and retention times.

-

Quantification is typically performed by comparing the peak areas of the identified FAMEs to an internal standard.

Conclusion

This compound serves as a valuable biomarker for the identification and characterization of various bacterial species, particularly within the genera Brevibacterium and other Gram-positive bacteria. Its presence and relative abundance in the cellular fatty acid profile can provide key chemotaxonomic information. Furthermore, the emerging role of the broader class of branched-chain fatty acids in regulating bacterial signaling pathways, such as virulence in S. aureus, highlights a new dimension to their significance beyond their structural role in the cell membrane. The standardized protocols for FAME analysis provide a robust and reproducible method for quantifying this and other fatty acid biomarkers, aiding in microbial research and its applications in drug development and diagnostics.

References

- 1. journals.asm.org [journals.asm.org]

- 2. lipotype.com [lipotype.com]

- 3. 17-Methyloctadecanoic acid | C19H38O2 | CID 3083779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rephip.unr.edu.ar [rephip.unr.edu.ar]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. microbiologyresearch.org [microbiologyresearch.org]

- 8. biorxiv.org [biorxiv.org]

- 9. Phenotypic and genomic assessment of the potential threat of human spaceflight-relevant Staphylococcus capitis isolates under stress conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. oasis.library.unlv.edu [oasis.library.unlv.edu]

The Occurrence and Analysis of Methyl 17-methyloctadecanoate in Food Products: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 17-methyloctadecanoate, the methyl ester of 17-methyloctadecanoic acid, is a branched-chain fatty acid (BCFA) of the anteiso series. While not as prevalent as its straight-chain counterparts, this class of fatty acids is gaining attention for its unique biological activities and its presence in various food products. This technical guide provides a comprehensive overview of the occurrence of this compound in the food matrix, detailed experimental protocols for its analysis, and a summary of its known biological significance.

Introduction to this compound

This compound is the derivatized form of 17-methyloctadecanoic acid, an anteiso branched-chain fatty acid with a methyl group on the antepenultimate carbon atom (carbon 17). In nature, it is primarily found as a constituent of complex lipids in the cell membranes of certain bacteria. Its presence in food is largely attributed to the ingestion of these bacteria by ruminant animals and subsequent incorporation into their milk and meat. Fermented foods can also be a source of this and other BCFAs.

Occurrence in Food Products

The primary dietary sources of 17-methyloctadecanoic acid are ruminant fats, particularly from dairy products and beef. The concentration of this fatty acid can vary depending on the animal's diet and the degree of microbial fermentation in the food product.

Quantitative Data Summary

The following table summarizes the quantitative occurrence of 17-methyloctadecanoic acid (anteiso-C19:0) in various food products. The data is presented as a percentage of total fatty acids. Note that in analytical procedures, fatty acids are typically converted to their fatty acid methyl esters (FAMEs), such as this compound, for analysis by gas chromatography.

| Food Product Category | Specific Food Item | Concentration of 17-methyloctadecanoic acid (% of total fatty acids) | Reference |

| Dairy Products | Cow Milk | 0.4 - 0.6% | [1] |

| Goat Milk | ~0.5% | [1] | |

| Sheep Milk | ~0.7% | [1] | |

| Yak Milk | 0.5 - 0.8% | [1] | |

| Fermented Dairy (e.g., Cheese) | Generally higher than fluid milk | [1] | |

| Ruminant Meats | Beef | Present, concentration varies | [2] |

| Human Milk | Human Milk | ~0.1% | [1] |

Experimental Protocols for Analysis

The analysis of this compound in food products typically involves lipid extraction, derivatization to form FAMEs, and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

Lipid Extraction from Dairy Products

A common method for lipid extraction from milk and dairy products is a modified one-step hydrolysis and methylation procedure.

Materials:

-

Dairy product sample (e.g., 100-150 mg)

-

Heneicosanoic acid (21:0) as an internal standard

-

Methanolic HCl (3N)

-

Anhydrous sodium sulfate

Procedure:

-

Weigh the sample accurately into a screw-cap glass tube.

-

Add a known amount of the internal standard (heneicosanoic acid).

-

Add 2 mL of methanolic HCl.

-

Cap the tube tightly and heat at 70°C for 2 hours, with vortexing every 30 minutes. This step performs both lipid extraction and transesterification to FAMEs.

-

Cool the tube to room temperature.

-

Add 1 mL of hexane and vortex for 1 minute.

-

Centrifuge at 2000 rpm for 5 minutes to separate the phases.

-

Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

The extract is now ready for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

A polar capillary column (e.g., BPX-70 or CP-Sil-88) is often used for good separation of FAME isomers.

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 1 min

-

Ramp 1: 10°C/min to 180°C

-

Ramp 2: 5°C/min to 240°C, hold for 15 min

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Volume: 1 µL

-

Split Ratio: 20:1

MS Conditions (Example):

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Electron Ionization (EI) Energy: 70 eV

-

Scan Range: m/z 50-550

Identification and Quantification:

-

This compound is identified by its retention time and its characteristic mass spectrum compared to a known standard.

-

Quantification is performed by comparing the peak area of the analyte to the peak area of the internal standard.

Biological Significance and Signaling

While specific signaling pathways for this compound in mammalian cells are not well-defined, branched-chain fatty acids, in general, are known to have several biological roles.

Role in Bacterial Membranes

Anteiso-fatty acids, like 17-methyloctadecanoic acid, are crucial for maintaining the fluidity of cell membranes in certain bacteria, particularly at low temperatures.[3] The methyl branch disrupts the tight packing of fatty acid chains, lowering the melting point of the membrane lipids. This is a key adaptation for psychrotolerant bacteria such as Listeria monocytogenes.[3][4]

Potential Health Effects in Humans

Emerging research suggests that BCFAs may have beneficial health effects:

-

Anti-cancer properties: Some studies have indicated that BCFAs can exhibit cytotoxic effects on cancer cells.[5]

-

Gut Health: BCFAs are present in the gut microbiota and may play a role in gut health.

Biosynthesis of Anteiso-Fatty Acids

The biosynthesis of anteiso-fatty acids in bacteria starts with a branched-chain amino acid precursor, typically isoleucine.

Caption: Biosynthesis of anteiso-fatty acids from isoleucine.

Experimental Workflow for BCFA Analysis

The following diagram illustrates a typical workflow for the analysis of branched-chain fatty acids from a food sample.

Caption: Experimental workflow for BCFA analysis in food.

Conclusion

This compound, as an indicator of its parent fatty acid, is a minor but significant component of certain food products, particularly those derived from ruminants. Its analysis requires specific extraction and derivatization protocols followed by sensitive chromatographic techniques like GC-MS. While its direct role in human health is still under investigation, the broader class of branched-chain fatty acids demonstrates intriguing biological activities that warrant further research, especially in the context of gut health and chronic disease. This guide provides a foundational understanding for researchers and professionals interested in the analysis and biological relevance of this unique fatty acid.

References

- 1. researchgate.net [researchgate.net]

- 2. edepot.wur.nl [edepot.wur.nl]

- 3. Critical role of anteiso-C15:0 fatty acid in the growth of Listeria monocytogenes at low temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Branched-Chain Fatty Acids and Membrane Function in Listeria Monocytogenes | National Agricultural Library [nal.usda.gov]

- 5. researchgate.net [researchgate.net]

"Methyl 17-methyloctadecanoate" CAS number 55124-97-5

CAS Number: 55124-97-5

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 17-methyloctadecanoate is a branched-chain fatty acid methyl ester with the CAS number 55124-97-5. As a member of the iso-fatty acid family, it is characterized by a methyl group at the penultimate carbon of the octadecanoic acid backbone. This structural feature imparts unique physicochemical properties and potential biological activities that are of growing interest in various scientific disciplines. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological significance within the broader context of branched-chain fatty acid signaling.

Chemical and Physical Properties

This compound is a C20 saturated fatty acid methyl ester. Its iso-branched structure influences its physical state, solubility, and chromatographic behavior, distinguishing it from its straight-chain counterpart, methyl nonadecanoate. A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₄₀O₂ | [1][2] |

| Molecular Weight | 312.53 g/mol | [1][2] |

| CAS Number | 55124-97-5 | [1] |

| Appearance | Reported as a solid or clear liquid | [3][4] |

| Density | 0.862 g/cm³ | [5] |

| Boiling Point | 354.6 °C at 760 mmHg | [5] |

| Flash Point | 170.9 °C | [5] |

| Solubility | Soluble in chloroform, ethanol, and ether | [3][6] |

| Purity (typical) | >98% | [3] |

Experimental Protocols

Synthesis

This compound is typically synthesized from its corresponding carboxylic acid, 17-methyloctadecanoic acid. The two primary methods for this esterification are Fischer esterification and transesterification.

This classic method involves the acid-catalyzed esterification of a carboxylic acid with an alcohol.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 17-methyloctadecanoic acid (1 equivalent) in an excess of anhydrous methanol (B129727) (e.g., 20-50 equivalents), which also serves as the solvent.

-

Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (e.g., 0.05-0.1 equivalents).

-

Reaction: Heat the mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting carboxylic acid is consumed (typically 2-6 hours).

-

Work-up: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the product with a non-polar organic solvent such as hexane (B92381) or diethyl ether.

-

Washing: Wash the organic layer sequentially with water and brine to remove any remaining salts and water-soluble impurities.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

This method is suitable if starting from a different ester of 17-methyloctadecanoic acid or from a triglyceride containing this fatty acid.

Protocol:

-

Reaction Setup: Dissolve the starting ester or triglyceride in a large excess of methanol.

-

Catalyst Addition: Add a catalytic amount of a strong acid (as in Fischer esterification) or a base such as sodium methoxide (B1231860) (CH₃ONa).

-

Reaction: Heat the mixture to reflux with stirring. The reaction is an equilibrium process, and the large excess of methanol drives it towards the formation of the methyl ester.

-

Work-up and Purification: The work-up and purification steps are similar to those described for the Fischer esterification.

Purification

The crude product from the synthesis can be purified using chromatographic techniques.

Protocol: Column Chromatography

-

Column Preparation: Pack a glass column with silica (B1680970) gel using a slurry method with a non-polar solvent like hexane.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.

-

Elution: Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Analytical Methods

GC-MS is a powerful technique for the identification and quantification of this compound.

Protocol:

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent such as hexane or dichloromethane.

-

GC Conditions (Representative):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280-300 °C) at a rate of 5-10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 50 to 500.

-

Identification: The mass spectrum of this compound will show a characteristic molecular ion peak (M⁺) at m/z 312 and specific fragmentation patterns that can be compared to spectral libraries for confirmation.

-

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound have not been extensively elucidated, its biological role can be inferred from the known functions of branched-chain fatty acids (BCFAs) and their esters.

BCFAs are integral components of bacterial cell membranes, where they play a crucial role in regulating membrane fluidity. In higher organisms, BCFAs and their derivatives are involved in various physiological processes. They can act as signaling molecules, influencing metabolic and inflammatory pathways.

Fatty acids are known to exert their effects through several mechanisms, including:

-

Modulation of Membrane Properties: The branched structure of iso-fatty acids can alter the physical properties of cell membranes, affecting the function of membrane-bound proteins and receptors.

-

Ligand for Nuclear Receptors: Fatty acids and their derivatives can act as ligands for nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs). Activation of PPARs leads to changes in the expression of genes involved in lipid metabolism and inflammation.

-

Interaction with G-Protein Coupled Receptors (GPCRs): Certain fatty acids can activate specific GPCRs, initiating downstream signaling cascades that can influence a variety of cellular responses.

-

Modulation of Intracellular Signaling Cascades: Fatty acids can influence key signaling pathways such as the JAK/STAT, ERK, and Akt pathways, which are involved in cell growth, proliferation, and survival.

Given its structure, this compound is likely to participate in these general fatty acid signaling pathways. Further research is needed to delineate its specific targets and downstream effects.

Conclusion

This compound is a branched-chain fatty acid methyl ester with well-defined physicochemical properties. While detailed biological studies on this specific molecule are limited, its structural class suggests potential involvement in the modulation of cell membrane properties and participation in key metabolic and inflammatory signaling pathways. The experimental protocols provided in this guide offer a foundation for the synthesis, purification, and analysis of this compound, facilitating further research into its precise biological functions and potential applications in drug development and other scientific fields.

References

- 1. Fatty Acid Signaling: The New Function of Intracellular Lipases [mdpi.com]

- 2. The Application of Pomegranate, Sugar Apple, and Eggplant Peel Extracts Suppresses Aspergillus flavus Growth and Aflatoxin B1 Biosynthesis Pathway [mdpi.com]

- 3. Purification of fatty acid methyl esters by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. Signalling pathways controlling fatty acid desaturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 17-Methyloctadecanoic acid | C19H38O2 | CID 3083779 - PubChem [pubchem.ncbi.nlm.nih.gov]

"Methyl 17-methyloctadecanoate" molecular weight and formula

An In-depth Technical Guide on Methyl 17-methyloctadecanoate: Core Molecular Properties

For researchers, scientists, and drug development professionals, a precise understanding of the fundamental physicochemical properties of a compound is paramount. This guide focuses on the core molecular characteristics of this compound, a branched-chain fatty acid methyl ester.

Core Molecular Data

This compound is the methyl ester of 17-methyloctadecanoic acid. Its fundamental molecular properties are summarized below.

| Property | Value |

| Molecular Formula | C₂₀H₄₀O₂[1][2] |

| Molecular Weight | 312.53 g/mol [2][3][4][5] |

| CAS Number | 55124-97-5[1][2][6][7] |

| IUPAC Name | This compound[1] |

This compound is a methylated fatty acid methyl ester that has been identified in sources such as mutton tallow (B1178427) and as a volatile component in roasted tigernut oil.[3][6]

Logical Relationship of Identifiers

The following diagram illustrates the relationship between the common name, chemical formula, and molecular weight, which are all fundamental identifiers for this specific chemical entity.

Caption: Relationship between compound name and its core properties.

Note on Experimental Protocols and Signaling Pathways: The request for detailed experimental protocols and signaling pathways falls outside the scope of defining the basic molecular properties of a single compound like this compound. Such information would be relevant in the context of its synthesis, its role in a specific biological pathway, or its use in a particular experimental assay, none of which were specified in the query. For information on its synthesis or its biological activities, further research into specific applications would be required.

References

- 1. This compound | C20H40O2 | CID 554141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. larodan.com [larodan.com]

- 3. CAS#:55124-97-5 | 17-methyl Stearic Acid methyl ester (Methyl 17-methyl Octadecanoate Acid) | Chemsrc [chemsrc.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Octadecanoic acid, 17-methyl-, methyl ester [webbook.nist.gov]

- 6. This compound | 55124-97-5 [amp.chemicalbook.com]

- 7. caymanchem.com [caymanchem.com]

Methyl 17-methyloctadecanoate: A Technical Guide to Its Properties and Potential Industrial Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 17-methyloctadecanoate, a branched-chain fatty acid methyl ester (FAME), is a compound found in various natural sources, including plants, microorganisms, and animal fats. While not yet a mainstream industrial chemical, its presence in biologically active extracts has garnered scientific interest, suggesting potential applications in agriculture and pharmaceuticals. This technical guide provides a comprehensive overview of the known properties of this compound, summarizes its natural occurrences, and explores its prospective industrial applications based on current research. It is important to note that established industrial uses are not yet documented, and this guide focuses on the scientific groundwork that may pave the way for future applications.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for any potential application. The following table summarizes key data points available for this compound.

| Property | Value | Source |

| Molecular Formula | C₂₀H₄₀O₂ | N/A |

| Molecular Weight | 312.53 g/mol | N/A |

| CAS Number | 55124-97-5 | N/A |

| Appearance | Clear liquid | [1] |

| Purity (typical) | >98% (as a chemical standard) | [1] |

| Solubility | Soluble in chloroform, ethyl ether, ethanol | [1] |

| Storage Temperature | -20°C | N/A |

Natural Occurrence

This compound has been identified as a component in a diverse range of natural sources. Its presence is often determined through Gas Chromatography-Mass Spectrometry (GC-MS) analysis of extracts.

| Source Type | Specific Source | Reference(s) |

| Animal Fat | Mutton Tallow | [2] |

| Plants | Brownlowia elata Roxb. leaves | [2] |

| Pomegranate (Punica granatum) peel | [3][4][5] | |

| Sugar Apple (Annona squamosa) peel | [3][4][5] | |

| Eggplant (Solanum melongena) peel | [3][4][5] | |

| Licorice (Glycyrrhiza glabra) | [1][6][7] | |

| Doum Palm (Hyphaene thebaica) | [1][6][7] | |

| Banana (Musa sp.) peel | [1][6][7] | |

| Phoenix dactylifera L. (Date Palm) | [8] | |

| Microorganisms | Streptomyces sp. NP10 | [9][10] |

Potential Industrial Applications

Current research points towards several potential, albeit nascent, industrial applications for this compound, primarily stemming from its association with antimicrobial and antifungal properties of the natural extracts in which it is found. It is crucial to emphasize that these studies have evaluated the effects of the entire extract, and the specific contribution of this compound to the observed bioactivity has not been isolated.

Agriculture and Food Preservation

Several studies have identified this compound as a constituent of plant extracts that exhibit significant antifungal activity, particularly against phytopathogenic fungi like Aspergillus flavus.[1][3][5][6][7] This suggests a potential application as a natural fungicide or food preservative.

-

Potential Application: Development of bio-pesticides for crop protection or natural preservatives to extend the shelf-life of food products.

-

Research Context: Extracts from pomegranate, sugar apple, and eggplant peels, all containing this compound, have been shown to inhibit the growth of Aspergillus flavus and the production of aflatoxin B1.[3][5]

Pharmaceutical Research

The presence of this compound in extracts with demonstrated biological activity hints at its potential, as part of a synergistic mixture, in pharmaceutical applications.

-

Potential Application: Early-stage drug discovery and development, particularly in the search for new antimicrobial agents.

-

Research Context: An extract of Brownlowia elata Roxb. leaves, containing this compound, exhibited antibacterial and anthelmintic properties.[2] While this is preliminary, it opens avenues for further investigation into the bioactive components of such extracts.

Chemical Industry

This compound is commercially available as a high-purity chemical standard.[11][12][13]

-

Established Application: Use as a reference standard in analytical laboratories for the identification and quantification of this compound in various samples.

-

Future Potential: As a branched-chain fatty acid ester, it may possess properties suitable for applications in lubricants, cosmetics, or as a specialty solvent, though research in these areas is currently lacking.

Experimental Protocols: A Generalized Workflow

Detailed industrial-scale experimental protocols for the application of this compound are not available due to the early stage of research. However, a common thread in the existing literature is the identification of this compound from natural sources. The following diagram illustrates a generalized workflow for this process.

Caption: Generalized workflow for the extraction, identification, and bioactivity screening of natural compounds like this compound.

Limitations and Future Directions

The industrial application of this compound is, at present, speculative and based on its occurrence in bioactive natural extracts. A significant limitation in the current body of research is the lack of studies on the isolated compound. Future research should focus on:

-

Isolation and Purification: Developing efficient methods to isolate this compound from natural sources or through chemical synthesis.

-

Bioactivity of the Pure Compound: Conducting antimicrobial, antifungal, and other bioassays on the purified compound to determine its intrinsic activity and potential for synergistic effects.

-

Toxicological Studies: Evaluating the safety profile of this compound to assess its suitability for applications in agriculture, food, and pharmaceuticals.

-

Performance in Industrial Formulations: Investigating the physical and chemical properties of the pure compound in relation to its potential use in lubricants, cosmetics, and other industrial products.

Conclusion

This compound is a naturally occurring fatty acid methyl ester with scientifically recognized potential, particularly in the realms of agriculture and pharmaceuticals due to its presence in extracts with antimicrobial and antifungal properties. While its current industrial application is limited to its use as a chemical standard, the existing research provides a foundation for future exploration. Further investigation into the properties and bioactivity of the isolated compound is essential to unlock its full industrial potential. This guide serves as a starting point for researchers and professionals interested in exploring the opportunities that this molecule may offer.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi-res.com [mdpi-res.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. jppres.com [jppres.com]

- 9. npao.ni.ac.rs [npao.ni.ac.rs]

- 10. Secure Verification [cherry.chem.bg.ac.rs]

- 11. stratech.co.uk [stratech.co.uk]

- 12. superchroma.com.tw [superchroma.com.tw]

- 13. vincibiochem.it [vincibiochem.it]

Methodological & Application

Application Note: GC-MS Analysis of Methyl 17-methyloctadecanoate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 17-methyloctadecanoate is a branched-chain fatty acid methyl ester (FAME), also known as methyl isononadecanoate. It is found in various natural sources, such as mutton tallow (B1178427) and roasted tigernut oil[1]. The analysis of specific FAMEs like this compound is crucial in fields ranging from food science and nutritional analysis to microbiology and clinical diagnostics for profiling fatty acid compositions. Gas chromatography-mass spectrometry (GC-MS) is a highly effective and widely used technique for the qualitative and quantitative analysis of FAMEs due to its high sensitivity, selectivity, and ability to provide structural information for unambiguous identification[2][3].

Due to the low volatility of the parent fatty acid (17-methyloctadecanoic acid), a derivatization step is required to convert it into its more volatile methyl ester form prior to GC-MS analysis[2][4]. This application note provides a comprehensive protocol for the analysis of this compound, covering sample preparation via esterification, detailed instrument conditions, and data analysis guidelines.

Key Analyte Properties and Data

Quantitative and qualitative data for this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₂₀H₄₀O₂ | [5][6] |

| Molecular Weight | 312.53 g/mol | [5][6] |

| CAS Number | 55124-97-5 | [5][6] |

| IUPAC Name | This compound | [5] |

| Kovats Retention Index | 2174.9 (Standard non-polar column) |[5] |

Table 2: Characteristic Mass Spectral Data (Electron Ionization)

| Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Interpretation |

|---|---|---|

| 74 | 99.99 (Base Peak) | McLafferty rearrangement fragment of methyl esters [CH₂=C(OH)OCH₃]⁺ |

| 87 | 89.0 | Alkyl fragment [CH₃OCO(CH₂)₂]⁺ |

| 57 | 34.4 | Alkyl fragment [C₄H₉]⁺ |

| 75 | 34.4 | Protonated McLafferty fragment |

| 143 | 26.0 | Alkyl fragment |

Data sourced from PubChem and MassBank of North America (MoNA)[5].

Experimental Protocols

The overall workflow involves lipid extraction from the sample matrix, derivatization of the parent fatty acid to its methyl ester, and subsequent analysis by GC-MS.

Sample Preparation: Lipid Extraction and Transesterification

This protocol describes an acid-catalyzed esterification method suitable for converting 17-methyloctadecanoic acid (and other fatty acids in a lipid extract) into FAMEs.

Materials:

-

Chloroform/Methanol (B129727) mixture (2:1, v/v)

-

Internal Standard (IS) solution (e.g., Methyl nonadecanoate (B1228766) (C19:0) in chloroform)

-

1.5% Sulfuric acid in anhydrous methanol (freshly prepared)[7]

-

1 M Sodium Chloride (NaCl) solution

-

Heptane (B126788) or Hexane

-

Anhydrous Sodium Sulfate

-

Nitrogen gas supply

Protocol:

-

Lipid Extraction:

-

For biological tissues, weigh approximately 25-50 mg of the homogenized sample into a glass tube.

-

Add a suitable volume of the chloroform/methanol (2:1) mixture.

-

For accurate quantification, add a known amount of an internal standard (e.g., C19:0) which is not naturally present in the sample[2][7].

-

Vortex thoroughly and induce phase separation by adding 1 M NaCl solution.

-

Carefully collect the lower organic layer (containing lipids) and transfer it to a clean vial[2].

-

Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

-

-

Derivatization (Acid-Catalyzed Methylation):

-

To the dried lipid extract, add 800 µL of freshly prepared 1.5% sulfuric acid in anhydrous methanol[7].

-

Tightly cap the vial and flush with nitrogen gas to prevent oxidation[2].

-

Heat the mixture at 80-85°C for 1 hour in a heating block or water bath[2].

-

Allow the reaction vial to cool to room temperature.

-

-

FAME Extraction:

-

Add 300 µL of 1 M NaCl solution and 300 µL of heptane to the cooled vial[7].

-

Vortex vigorously to extract the FAMEs into the upper heptane layer.

-

Allow the phases to separate and carefully transfer the upper organic phase to a clean GC vial.

-

Repeat the heptane extraction twice more, pooling the organic fractions to maximize recovery[7].

-

(Optional) For low concentration samples, the pooled heptane can be concentrated under a gentle stream of nitrogen and transferred to a GC vial with a low-volume insert[7].

-

Store the final sample at -20°C until GC-MS analysis.

-

GC-MS Instrumentation and Conditions

The following parameters are recommended for the analysis of FAMEs and are suitable for this compound.

Table 3: Recommended GC-MS Parameters

| Parameter | Setting |

|---|---|

| Gas Chromatograph | Agilent 6890N or similar |

| Column | HP-INNOWAX capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar column[3] |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Injection Mode | Splitless (1 µL injection volume) |

| Inlet Temperature | 230°C[3] |

| Oven Program | Initial temperature 150°C, hold for 3 min. Ramp at 50°C/min to 210°C, hold for 4 min[3]. (Note: Program should be optimized based on specific column and sample complexity). |

| Mass Spectrometer | Agilent 5973 or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temp. | 230°C |

| Acquisition Mode | Full Scan (m/z 50-550) for qualitative analysis and library matching. Selected Ion Monitoring (SIM) for quantitative analysis using characteristic ions (e.g., m/z 74, 87) for enhanced sensitivity[8][9]. |

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample acquisition to data interpretation.

Caption: General workflow for the GC-MS analysis of this compound.

Results and Data Analysis

-

Qualitative Identification: The identification of this compound is confirmed by comparing its retention time and the acquired mass spectrum with that of a pure standard. In the absence of a standard, the experimental mass spectrum can be matched against a spectral library, such as the NIST/EPA/NIH Mass Spectral Library, for tentative identification[6]. The characteristic base peak at m/z 74 is a strong indicator of a fatty acid methyl ester.

-

Quantitative Analysis: For quantification, a calibration curve should be prepared using a series of known concentrations of a this compound standard with a constant concentration of the internal standard (e.g., C19:0). The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration. The concentration of this compound in the unknown sample is then determined from its peak area ratio using the calibration curve. This ratiometric approach corrects for variations in sample preparation and injection volume, ensuring high accuracy and precision[3][9].

Conclusion

This application note provides a detailed and robust protocol for the extraction, derivatization, and GC-MS analysis of this compound. The described methods for sample preparation and instrumental analysis are optimized for high sensitivity and accuracy. The combination of chromatographic retention time and mass spectral data allows for confident identification and quantification, making this a reliable methodology for researchers in various scientific and industrial fields.

References

- 1. This compound | 55124-97-5 [amp.chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]

- 5. This compound | C20H40O2 | CID 554141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Octadecanoic acid, 17-methyl-, methyl ester [webbook.nist.gov]

- 7. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

Application Note: Quantification of Methyl 17-methyloctadecanoate in Complex Matrices

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 17-methyloctadecanoate is a methyl-branched long-chain fatty acid methyl ester. Branched-chain fatty acids (BCFAs) are increasingly recognized for their roles in various biological processes and as potential biomarkers. Accurate quantification of specific BCFAs like 17-methyloctadecanoic acid (and its methyl ester form used for analysis) in complex biological matrices such as plasma, serum, and tissues is crucial for advancing research in metabolomics, lipidomics, and drug development. This document provides detailed protocols for the extraction, derivatization, and quantification of 17-methyloctadecanoic acid (as its methyl ester) using gas chromatography-mass spectrometry (GC-MS), which is considered a gold standard for fatty acid analysis.[1]

Analytical Strategy

The overall strategy involves the extraction of total lipids from the biological matrix, followed by transesterification of the fatty acids to their corresponding fatty acid methyl esters (FAMEs). The FAMEs are then separated, identified, and quantified by GC-MS. For samples where this compound is already present, the derivatization step can be omitted, and the protocol would proceed directly to purification and analysis after lipid extraction.

Experimental Protocols

Protocol 1: Lipid Extraction from Biological Matrices (Folch Method)

This protocol describes the extraction of total lipids from plasma, serum, or tissue homogenates.

Materials:

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Homogenizer (for tissue samples)

-

Centrifuge

-

Glass centrifuge tubes

Procedure:

-

Sample Preparation:

-

Plasma/Serum: Use 100–500 µL of the sample.

-

Tissue: Weigh approximately 100 mg of tissue and homogenize in a suitable buffer.

-

-

Extraction:

-

To the sample in a glass centrifuge tube, add a 20-fold volume of a chloroform:methanol (2:1, v/v) mixture. For example, for 500 µL of plasma, add 10 mL of the solvent mixture.

-

Vortex the mixture vigorously for 2 minutes.

-

Incubate at room temperature for 20 minutes.

-

-

Phase Separation:

-

Add 0.2 volumes of 0.9% NaCl solution (e.g., 2 mL for a 10 mL solvent mixture).

-

Vortex for 1 minute and then centrifuge at 2,000 x g for 10 minutes to separate the phases.

-

-

Lipid Collection:

-

Carefully aspirate the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

-

Dry the lipid extract under a gentle stream of nitrogen.

-

The dried lipid extract is now ready for transesterification.

-

Protocol 2: Transesterification to Fatty Acid Methyl Esters (FAMEs)

This protocol converts the extracted fatty acids into their volatile methyl ester derivatives for GC-MS analysis.[2]

Materials:

-

2 M Potassium Hydroxide (KOH) in Methanol

-

Anhydrous Sodium Sulfate (B86663)

Procedure:

-

Dissolution: Re-dissolve the dried lipid extract from Protocol 1 in 1 mL of hexane.

-

Transesterification:

-

Purification:

-

Centrifuge at 1,500 x g for 5 minutes.

-

Carefully transfer the upper hexane layer, which contains the FAMEs, to a new vial for GC-MS analysis.[2]

-

A small amount of anhydrous sodium sulfate can be added to remove any residual water.

-

Protocol 3: GC-MS Quantification of this compound

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 8890 GC System or equivalent.

-

Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

-

Column: A low-polarity capillary column is recommended for FAME analysis.[3] (e.g., Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm).

-

Injection Mode: Splitless or split (e.g., 10:1 ratio).[4]

-

Injector Temperature: 260°C.[4]

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp 1: 10°C/min to 70°C.

-

Ramp 2: 3°C/min to 85°C.

-

Ramp 3: 5°C/min to 110°C.

-

Ramp 4: 30°C/min to 290°C, hold for 8 minutes.[4]

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.[4]

-

MS Transfer Line Temperature: 290°C.[4]

-

Ion Source Temperature: 230°C.[4]

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantification or full scan for identification.

SIM Mode Ions for this compound (C20H40O2, MW: 312.5):

-

Quantifier Ion: m/z 312 (Molecular Ion).[1]

-

Qualifier Ions: m/z 74 and m/z 87 (characteristic fragments from McLafferty rearrangement and α-cleavage).[1]

Quantification:

-

A calibration curve should be prepared using a certified reference standard of this compound.

-

An internal standard (e.g., a non-endogenous odd-chain fatty acid methyl ester like methyl nonadecanoate) should be used to correct for extraction and derivatization variability.

Data Presentation

The following tables summarize typical quantitative performance data for the analysis of fatty acid methyl esters in biological matrices using GC-MS. Note that these are representative values, and specific performance should be validated for this compound in the user's laboratory.

Table 1: GC-MS Performance Characteristics for FAME Analysis

| Parameter | Typical Value | Reference |

| Limit of Detection (LOD) | 5–10 ng/mL | [6] |

| Limit of Quantification (LOQ) | 15–30 ng/mL | Derived from LOD |

| Linearity (R²) | > 0.99 | [7][8] |

Table 2: Sample Recovery and Precision

| Parameter | Typical Value | Reference |

| Recovery Rate | 86–120% | [8] |

| Precision (RSD %) | < 10% | [8] |

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow from sample preparation to data analysis for the quantification of this compound.

Caption: Workflow for the quantification of this compound.

Logical Relationship in GC-MS Analysis

This diagram shows the logical steps within the GC-MS instrument leading to the identification and quantification of the target analyte.

Caption: Logical flow of the GC-MS analysis process.

References

- 1. Buy 17-Methyloctadecanoic acid | 2724-59-6 [smolecule.com]

- 2. eprints.bice.rm.cnr.it [eprints.bice.rm.cnr.it]

- 3. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]

- 4. A targeted metabolomic protocol for short-chain fatty acids and branched-chain amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C20H40O2 | CID 554141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Branched Chain Fatty Acids Analysis Service - Creative Proteomics [creative-proteomics.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Note: High-Resolution Separation of Branched-Chain Fatty Acid Methyl Esters by HPLC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs) are a diverse class of lipids characterized by one or more methyl branches along their aliphatic chain. They are key components of bacterial cell membranes and are also found in various food products and mammalian tissues. The specific branching pattern (iso or anteiso) and chain length of BCFAs can significantly influence their biological activity and physical properties. Consequently, accurate and robust analytical methods for the separation and quantification of BCFAs are crucial in microbiology, food science, and clinical research. High-performance liquid chromatography (HPLC) offers a powerful and versatile platform for the analysis of branched-chain fatty acid methyl esters (BCFAMEs), providing excellent resolution and sensitivity. This application note details a comprehensive protocol for the separation of BCFAMEs using both reversed-phase and silver-ion HPLC.

Experimental Protocols

Sample Preparation: Esterification of Fatty Acids

Accurate analysis of BCFAs by HPLC begins with the efficient conversion of fatty acids into their corresponding methyl esters (FAMEs). This derivatization step improves volatility and reduces polarity, leading to better chromatographic separation. Both acid- and base-catalyzed methods are commonly employed.[1][2]

a) Base-Catalyzed Transesterification:

This method is rapid and efficient for esterifying fatty acids from glycerolipids.

-

To approximately 10 mg of lipid extract, add 2 mL of hexane (B92381) and 100 µL of 2 M methanolic potassium hydroxide (B78521) (KOH).

-

Vortex the mixture vigorously for 2 minutes at room temperature.

-

Add 2 mL of deionized water to the mixture and vortex again.

-

Centrifuge at 1,000 x g for 5 minutes to separate the layers.

-

Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

-

Evaporate the hexane under a stream of nitrogen and redissolve the FAMEs in a suitable solvent for HPLC analysis (e.g., acetonitrile (B52724) or hexane).

b) Acid-Catalyzed Esterification:

This method is suitable for the esterification of both free fatty acids and fatty acids from complex lipids.

-

To approximately 10 mg of lipid extract or sample containing free fatty acids, add 2 mL of 2% sulfuric acid in methanol.

-

Incubate the mixture at 80°C for 1 hour in a sealed tube.

-

After cooling to room temperature, add 2 mL of hexane and 1 mL of deionized water.

-

Vortex thoroughly and centrifuge at 1,000 x g for 5 minutes.

-

Collect the upper hexane layer containing the FAMEs.

-

Wash the hexane layer with 1 mL of deionized water, vortex, and centrifuge again.

-

Transfer the final hexane layer to a new vial, evaporate the solvent, and reconstitute in the mobile phase for HPLC analysis.

HPLC Separation of BCFAMEs

The choice of HPLC method depends on the specific analytical goal. Reversed-phase HPLC separates BCFAMEs based on their hydrophobicity (chain length and branching), while silver-ion HPLC provides separation based on the degree and geometry of unsaturation.

a) Reversed-Phase HPLC (RP-HPLC):

This method is ideal for separating BCFAMEs based on their carbon chain length and the position of the methyl branch.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]

-

Mobile Phase: A gradient of acetonitrile and water is commonly used.[4] For example, a linear gradient from 70% acetonitrile in water to 100% acetonitrile over 40 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV detection at 205 nm or Evaporative Light Scattering Detector (ELSD).[5] For enhanced sensitivity and structural information, a mass spectrometer (MS) can be used as the detector.[6]

-

Injection Volume: 10 µL.

b) Silver-Ion HPLC (Ag-HPLC):

This technique is particularly powerful for separating unsaturated FAME isomers, including cis/trans isomers, but can also be applied to differentiate saturated BCFAMEs from their straight-chain counterparts.[7][8]

-

Column: Silver-ion stationary phase column (e.g., ChromSpher 5 Lipids, 250 x 4.6 mm).

-

Mobile Phase: An isocratic or gradient elution with a non-polar solvent containing a small amount of a more polar modifier. For example, a mobile phase of hexane with a small percentage of acetonitrile or isopropanol. A gradient of 1,2-dichloroethane-dichloromethane (1:1, v/v) to 1,2-dichloroethane-dichloromethane-methanol-acetone (45:45:5:5 by volume) over 40 minutes has been reported.[8]

-

Flow Rate: 1.5 mL/min.[8]

-

Column Temperature: 20°C.

-

Detection: ELSD or MS.

-

Injection Volume: 20 µL.

Data Presentation

The following table summarizes typical HPLC conditions for the separation of BCFAMEs, providing a basis for method development.

| Parameter | Reversed-Phase HPLC | Silver-Ion HPLC |

| Stationary Phase | C18 Silica | Silver-ion impregnated silica |

| Column Dimensions | 4.6 x 150 mm, 5 µm | 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile/Water Gradient | Hexane/Acetonitrile or Dichloromethane/Methanol/Acetone Gradient |

| Flow Rate | 1.0 mL/min | 1.5 mL/min |

| Temperature | 30°C | 20°C |

| Detector | UV (205 nm), ELSD, MS | ELSD, MS |

| Separation Principle | Hydrophobicity (Chain Length, Branching) | Degree and Geometry of Unsaturation |

Visualization of Experimental Workflow

The overall experimental workflow for the HPLC analysis of BCFAMEs is depicted in the following diagram.

Caption: Workflow for BCFAME analysis by HPLC.

Conclusion

The HPLC methods outlined in this application note provide robust and reliable protocols for the separation and analysis of branched-chain fatty acid methyl esters. The choice between reversed-phase and silver-ion HPLC will depend on the specific research question, with RP-HPLC being well-suited for separation based on chain length and branching, and Ag-HPLC offering superior resolution of unsaturated isomers. Proper sample preparation through efficient esterification is critical for achieving optimal results. These detailed protocols and comparative data serve as a valuable resource for researchers and scientists engaged in the analysis of BCFAs in diverse matrices.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. agilent.com [agilent.com]

- 3. benchchem.com [benchchem.com]

- 4. HPLC analysis | Cyberlipid [cyberlipid.gerli.com]

- 5. scielo.br [scielo.br]

- 6. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analysis of triglyceride isomers by silver-ion high-performance liquid chromatography. Effect of column temperature on retention times - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aocs.org [aocs.org]

Application Notes and Protocols for the Analysis of Methyl 17-methyloctadecanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 17-methyloctadecanoate is a branched-chain fatty acid methyl ester (FAME). The analysis of FAMEs is a critical process in various fields, including biomedical research, drug development, and food science, to understand lipid metabolism and identify potential biomarkers. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the qualitative and quantitative analysis of fatty acids.[1] Due to their low volatility, fatty acids are typically derivatized to their more volatile methyl esters prior to GC-MS analysis, a process which improves chromatographic separation and detection sensitivity.[1]

This document provides detailed protocols for the sample preparation and analysis of this compound from biological matrices. The workflow encompasses lipid extraction, derivatization (methylation), and GC-MS analysis.

Data Presentation: Quantitative Analysis of Fatty Acid Methyl Esters

The following table summarizes typical quantitative data for the analysis of fatty acid methyl esters using GC-MS. While specific data for this compound is not widely published, these values for structurally similar FAMEs provide a reliable reference for expected analytical performance.

| Parameter | Methyl Hexadecanoate | Methyl Stearate | General FAMEs | Reference |

| Linearity Range (µg/mL) | 0.50–10.00 | 1.00–20.00 | - | [2] |

| Limit of Detection (LOD) (ng/mL) | 11.94 | 11.90 | - | [2] |

| Limit of Quantification (LOQ) (ng/mL) | 39.80 | 39.68 | - | [2] |

| Recovery (%) | 95.25 - 100.29 | 95.25 - 100.29 | 92 - 95 | [2][3] |

| Precision (RSD %) | < 7.16 | < 7.16 | < 10 | [2] |

Experimental Protocols

Lipid Extraction from Biological Samples (Folch Method)

This protocol describes the extraction of total lipids from biological samples such as plasma, tissues, or cells.

Materials:

-

Biological sample (e.g., 100 µL plasma, 25-50 mg homogenized tissue)

-

Chloroform

-

0.9% NaCl solution (or deionized water)

-

Internal Standard (e.g., Heptadecanoic acid, C17:0)

-

Glass centrifuge tubes with screw caps

-

Vortex mixer

-

Centrifuge

-

Pipettes

-

Nitrogen gas evaporator

Procedure:

-

To a known amount of the biological sample in a glass centrifuge tube, add a known quantity of the internal standard.

-

Add 20 volumes of a 2:1 (v/v) chloroform:methanol solution to the sample volume (e.g., for 100 µL of plasma, add 2 mL of chloroform:methanol).

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and disruption of cell membranes.

-

Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation (e.g., for 2 mL of solvent, add 0.4 mL of NaCl solution).[1]

-

Vortex the mixture again for 30 seconds and then centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to separate the phases.

-

Three distinct layers will be visible: an upper aqueous (methanolic) layer, a lower organic (chloroform) layer containing the lipids, and a protein disk at the interface.

-

Carefully aspirate and discard the upper aqueous layer.

-

Collect the lower organic phase containing the lipids using a clean glass pipette and transfer it to a new glass tube.

-

Evaporate the solvent from the collected lipid extract under a gentle stream of nitrogen gas to obtain the dried lipid residue.

Derivatization of Fatty Acids to Fatty Acid Methyl Esters (FAMEs)

This protocol describes the acid-catalyzed methylation of the extracted lipids.

Materials:

-

Dried lipid extract

-

Boron trifluoride (BF3) in methanol (14% w/v) or 1.25 M HCl in methanol

-

Saturated NaCl solution

-

Screw-capped glass reaction tubes

-

Heating block or water bath

-

Vortex mixer

-

Pipettes

Procedure:

-

Add 1-2 mL of 14% BF3-methanol solution or 1.25 M HCl in methanol to the dried lipid extract in the glass tube.[4]

-

Tightly cap the tube and flush with nitrogen gas to prevent oxidation.

-

Heat the mixture at 80-100°C for 1 hour in a heating block or water bath.[1]

-

Allow the reaction tube to cool to room temperature.

-

Add 1 mL of hexane and 1 mL of saturated NaCl solution to the tube.

-

Vortex the tube vigorously for 1 minute to extract the FAMEs into the hexane layer.

-

Centrifuge at a low speed for 5 minutes to separate the phases.

-

Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial for analysis.

Mandatory Visualization

Caption: Workflow for the analysis of this compound.

GC-MS Analysis Parameters

The following table provides typical GC-MS parameters for the analysis of FAMEs. These may need to be optimized for the specific instrument and column used.

| Parameter | Recommended Setting | Reference |

| GC Column | Capillary column (e.g., DB-23, HP-88, or equivalent polar phase) | [5] |

| Carrier Gas | Helium | [5] |

| Flow Rate | 1-2 mL/min | [5] |

| Injection Mode | Splitless or Split (e.g., 20:1) | [1] |

| Injector Temperature | 250°C | [5] |

| Oven Temperature Program | Initial 70°C, ramp to 170°C at 11°C/min, then to 220°C at 20°C/min, hold for 2.5 min | [5] |

| MS Ionization Mode | Electron Ionization (EI) | [1] |

| Ionization Energy | 70 eV | [1] |

| Mass Analyzer Mode | Selected Ion Monitoring (SIM) for targeted quantification or Full Scan for qualitative analysis | [1][5] |

| Transfer Line Temperature | 280°C |

Signaling Pathways and Logical Relationships

The analytical process can be visualized as a logical flow from sample to result, with key decision points and quality control steps.